1,2-Bis(diazo)-1,2-dihydronaphthalene
Description
Structure
3D Structure
Properties
CAS No. |
114574-80-0 |
|---|---|
Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1,2-didiazonaphthalene |
InChI |
InChI=1S/C10H6N4/c11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-12/h1-6H |
InChI Key |
MCRHTDJFLUKMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]=[N-])C2=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Bis Diazo 1,2 Dihydronaphthalene and Its Precursors
Strategies for Introducing Diazo Functionalities onto Naphthalene (B1677914) Scaffolds
The introduction of diazo groups onto a naphthalene framework is a critical step in the synthesis of the target compound. This can be approached through classical diazotization of precursor amines or by alternative methods that offer different reactivity and substrate scope.
Diazotization Reactions of Naphthalene-Derived Amines
The most direct conceptual route to 1,2-Bis(diazo)-1,2-dihydronaphthalene involves the double diazotization of a 1,2-diamino-1,2-dihydronaphthalene precursor. Diazotization is a well-established method for converting primary aromatic amines into diazonium salts, which can then be converted to diazo compounds. nih.govorganic-chemistry.orgorganic-chemistry.org
The general mechanism for diazotization involves the reaction of a primary amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). organic-chemistry.org The process begins with the formation of the nitrosonium ion (NO⁺), which acts as an electrophile and reacts with the amino group. organic-chemistry.org Subsequent proton transfers and elimination of water lead to the formation of the diazonium ion.
While no specific synthesis of 1,2-diamino-1,2-dihydronaphthalene is readily found in the literature, its synthesis could be envisioned through the vicinal diamination of 1,2-dihydronaphthalene (B1214177). Several methods for the vicinal diamination of alkenes have been developed, which could potentially be adapted for this purpose. These methods include rhodium-catalyzed aziridination followed by ring-opening, and palladium-catalyzed diaminations. nih.govdicp.ac.cn
Once the 1,2-diamino-1,2-dihydronaphthalene precursor is obtained, it would undergo a bis-diazotization reaction. The conditions for this reaction would need to be carefully controlled to favor the formation of the bis(diazo) compound over competing reactions, such as the formation of diazonium salts that could lead to other products.
Table 1: Key Reagents and Conditions for Diazotization Reactions
| Reagent/Condition | Purpose | Reference |
| Sodium Nitrite (NaNO₂) | Source of nitrous acid | organic-chemistry.orgorganic-chemistry.org |
| Strong Acid (e.g., HCl) | In situ generation of nitrous acid and stabilization of the diazonium salt | nih.govorganic-chemistry.org |
| Low Temperature (0-5 °C) | To maintain the stability of the diazonium salt intermediate | organic-chemistry.org |
Alternative Methods for Diazo Group Formation within Naphthalene Ring Systems
Beyond the classical diazotization of amines, several other methods exist for the formation of diazo groups, which could be applicable to naphthalene derivatives. These methods often start from precursors other than amines and can offer advantages in terms of functional group tolerance and reaction conditions.
One prominent alternative is the decomposition of N-sulfonylhydrazones, particularly N-tosylhydrazones. dicp.ac.cn This method, known as the Bamford-Stevens reaction, involves the base-mediated decomposition of a tosylhydrazone derived from a ketone or aldehyde. The reaction proceeds through a diazo intermediate, which can be isolated or used in situ. The use of N-triftosylhydrazones has been shown to allow for decomposition at lower temperatures compared to the more common N-tosylhydrazones. dicp.ac.cn
Another approach is diazo transfer, where a diazo group is transferred from a donor reagent, such as a sulfonyl azide, to an active methylene (B1212753) compound. nih.gov This method is particularly useful for the synthesis of α-diazocarbonyl compounds.
Construction of the 1,2-Dihydronaphthalene Core Structure
The 1,2-dihydronaphthalene core provides the foundational scaffold for the target molecule. Its synthesis can be achieved through various methods, with transition-metal catalyzed approaches offering high efficiency and control.
Transition-Metal Catalyzed Approaches to Dihydronaphthalenes
Transition-metal catalysis has become a powerful tool for the synthesis of complex organic molecules, including dihydronaphthalene derivatives. These methods often involve the formation of carbon-carbon bonds under mild conditions with high chemo- and regioselectivity.
N-Tosylhydrazones can serve as precursors to diazo compounds, which in the presence of a transition metal catalyst, can generate metal-carbene intermediates. nih.gov These highly reactive species can then undergo a variety of transformations to form new carbon-carbon bonds. For instance, rhodium-catalyzed reactions of α-diazo compounds can lead to ring expansion of indenes to naphthalenes, highlighting the utility of carbene chemistry in constructing the naphthalene core. organic-chemistry.org
The general principle involves the in-situ generation of a diazo compound from the N-tosylhydrazone, which then reacts with the transition metal catalyst to form the metal-carbene. This intermediate can then react with a suitable substrate to form the desired product.
Table 2: Transition Metals and Ligands in Carbene Chemistry
| Transition Metal | Typical Ligands | Application | Reference |
| Rhodium (Rh) | Carboxylates, Phosphines | Cyclopropanation, C-H insertion, Ring expansion | organic-chemistry.org |
| Palladium (Pd) | Phosphines | Cross-coupling reactions | |
| Cobalt (Co) | Porphyrins | Radical-type carbene reactions |
Cobalt-catalyzed reactions provide a unique approach to the synthesis of 1,2-dihydronaphthalenes through metalloradical activation pathways. This methodology takes advantage of the ability of cobalt(II) complexes to react with carbene precursors, such as N-tosylhydrazones, to form cobalt(III)-carbene radical intermediates.
These intermediates exhibit radical-type reactivity, enabling novel ring-closure reactions. The catalytic cycle typically begins with the coordination of the in situ-generated diazo compound to the cobalt(II) catalyst, followed by the loss of dinitrogen to form the cobalt(III)-carbene radical. This species can then undergo intramolecular hydrogen atom transfer (HAT) from an allylic C-H bond, leading to the formation of a benz-allylic radical. Subsequent radical rebound or cyclization of a dissociated ortho-quinodimethane intermediate affords the 1,2-dihydronaphthalene product.
This cobalt-catalyzed approach has been successfully applied to a range of substrates, providing good to excellent yields of substituted 1,2-dihydronaphthalenes. The reaction conditions are typically mild, and the use of N-tosylhydrazones as carbene precursors offers a safer alternative to handling potentially explosive diazo compounds directly.
Table 3: Key Features of Cobalt-Catalyzed Dihydronaphthalene Synthesis
| Feature | Description | Reference |
| Catalyst | Cobalt(II) porphyrin complexes, e.g., [Co(TPP)] | |
| Carbene Precursor | o-Styryl N-tosylhydrazones | |
| Key Intermediate | Cobalt(III)-carbene radical | |
| Mechanism | Metalloradical activation, Hydrogen Atom Transfer (HAT), Radical Rebound/Cyclization |
Carbene Transfer Reactions for Cyclopropanation and C-H Insertion into Naphthalene
The functionalization of naphthalene to create precursors for 1,2-dihydronaphthalene derivatives can be achieved through carbene transfer reactions. These reactions, typically catalyzed by transition metals like rhodium or copper, involve the generation of a highly reactive carbene species that can react with the aromatic naphthalene core. wikipedia.orgacsgcipr.org Two primary pathways are relevant in this context: cyclopropanation and C-H insertion.
Cyclopropanation: The reaction of a metal-carbene with the naphthalene ring can lead to a dearomative [2+1] cycloaddition, forming a benzonorcaradiene structure. rsc.org This tetracyclic intermediate is a key precursor that can be further elaborated. The stability of this cyclopropanated product is crucial, as there is a propensity for electrocyclic ring-opening to form a more stable cycloheptatriene, a process known as the Buchner ring expansion. rsc.orgnih.gov However, by carefully selecting the carbene precursor and reaction conditions, the benzonorcaradiene can be isolated. rsc.org Electron-donating groups on the naphthalene ring generally improve reactivity and yield in these dearomative cyclopropanations. rsc.org
C-H Insertion: Alternatively, carbenes can insert directly into a C-H bond. chemtube3d.comlibretexts.org While simple carbenes often lack selectivity, metal-stabilized carbenes, particularly those derived from dirhodium catalysts, exhibit greater control. wikipedia.org Intramolecular C-H insertion reactions are especially powerful, allowing for the formation of new rings with high regioselectivity, often favoring the creation of five- or six-membered rings. libretexts.org For instance, a cobalt(III)-carbene radical intermediate can undergo an intramolecular insertion into an allylic C(sp³)-H bond to yield a 1,2-dihydronaphthalene ring system. rsc.org
The choice of metal catalyst and ligands is paramount in directing the outcome of these reactions, influencing not only the yield but also the stereoselectivity of the products. wikipedia.org
Organocatalytic Strategies for Enantioselective Dihydronaphthalene Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including enantiomerically enriched dihydronaphthalenes. These methods avoid the use of transition metals, instead employing small organic molecules as catalysts.
A notable strategy involves Michael-aldol cascade reactions. acs.orgnih.gov This approach can be used to construct valuable chiral dihydronaphthalenes with high enantioselectivity. acs.org The process activates nucleophilic alkyl chains on an aromatic ring, allowing them to participate in a cascade sequence under mild conditions. acs.orgnih.gov Chiral phosphoric acids are effective catalysts in such transformations, functioning as bifunctional catalysts that activate both nucleophiles and electrophiles. researchgate.net
Another organocatalytic route involves the reaction of isobenzopyrylium ions, which are 10π-electron aromatic species. A highly efficient asymmetric synthesis of dihydronaphthalenes has been developed using a chiral phosphate (B84403) counteranion, which also acts as the nucleophile, to achieve excellent asymmetric induction. acs.org These enantioselective strategies are crucial for producing chiral dihydronaphthalene building blocks that can be converted into complex, biologically active molecules. acs.orgacs.org
Below is a table summarizing selected organocatalytic approaches to dihydronaphthalene synthesis.
| Catalyst Type | Reaction Type | Starting Materials | Key Features | Ref |
| Chiral Amine | Michael-Aldol Cascade | Arylalkanes, α,β-Unsaturated Aldehydes | High enantioselectivity, mild conditions | acs.orgnih.gov |
| Chiral Phosphoric Acid | Reaction of Isobenzopyrylium Ions | 2-Alkynylbenzaldehydes, Boronic Acids | Excellent asymmetric induction, metal-free | acs.org |
| Chiral Phosphoric Acid | Hantzsch Reaction | Aldehydes, β-Ketoesters, Ammonia | Access to polyhydroquinolines (related structures) | nih.gov |
Cycloaddition and Annulation Reactions for Dihydronaphthalene Formation
Cycloaddition and annulation reactions are fundamental strategies for constructing the dihydronaphthalene framework, often allowing for the rapid assembly of the bicyclic core. nih.gov
Cycloaddition Reactions: These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. The Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction, can be used to form five-membered heterocyclic rings which can be precursors or parts of more complex systems. organic-chemistry.org While not a direct route to the carbocyclic dihydronaphthalene core, related cycloaddition principles apply. For instance, a concerted [3+2] dipolar cycloaddition between an epoxide and a dipolarophile like dimethyl fumarate (B1241708) has been used to synthesize dihydronaphthalene derivatives. nih.gov
Annulation Reactions: Annulation refers to the formation of a new ring onto an existing one. A variety of annulation strategies have been developed for dihydronaphthalene synthesis. vignan.ac.in For example, a formal [3+3] annulation via a cascade Michael/oxa-Michael pathway can produce related chromene structures, highlighting the versatility of cascade reactions in ring formation. vignan.ac.in Furthermore, [3+2] annulation reactions are widely employed in synthesizing five-membered rings and can be adapted for building blocks that lead to dihydronaphthalenes. chim.it Transition metal-catalyzed reactions, such as rhodium(III)-catalyzed ring-opening additions, also provide efficient routes to aryl-substituted dihydronaphthalenes. nih.gov
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of the target compound, this compound, hinges on the successful preparation of a suitable 1,2-difunctionalized 1,2-dihydronaphthalene precursor. The final key step is the introduction of the two diazo groups.
Sequential Introduction of Diazo Moieties
The most direct route to a bis(diazo) compound is through the diazotization of a corresponding diamine. Therefore, a logical precursor for this compound is cis- or trans-1,2-diamino-1,2-dihydronaphthalene. The synthesis of this diamine would be the primary challenge.
Once the diamine is obtained, a double diazotization reaction using reagents like sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures would be attempted. However, the diazotization of vicinal diamines, such as 1,2-diaminobenzene, can be complicated by intramolecular side reactions. The adjacent amine group can act as an internal nucleophile, attacking the newly formed diazonium salt to yield a cyclic product, such as a benzotriazole. stackexchange.com This presents a potential competing pathway that could significantly lower the yield of the desired bis(diazo) product.
An alternative, though less common, method involves the oxidation of a corresponding bis(hydrazone). This would require the synthesis of 1,2-dihydronaphthalene-1,2-dione as the precursor. The dione (B5365651) could then be treated with hydrazine (B178648) to form a bis(hydrazone), which is subsequently oxidized (e.g., with manganese dioxide or copper(II) acetate) to yield the bis(diazo) compound. nsf.gov
Tandem and Cascade Reaction Sequences
For example, a tandem process could be designed where an organocatalytic cascade first forms the chiral dihydronaphthalene ring, and subsequent reagents in the same pot convert functional groups into amines or ketones. acs.orgnih.gov Furthermore, recent advances have demonstrated the use of flow chemistry to safely generate diazo compounds from hydrazones and immediately use them in a subsequent reaction. nsf.gov A similar tandem flow-to-batch system could potentially be developed, where a dihydrazone precursor is oxidized in-flow to the bis(diazo) compound, which is then used or isolated.
Stereochemical Control and Asymmetric Synthesis in 1,2-Dihydronaphthalene Derivatization
The stereochemistry of the final this compound product is dictated by the stereochemistry of its 1,2-dihydronaphthalene precursor. Therefore, achieving stereochemical control during the synthesis of the dihydronaphthalene core is of utmost importance.
Asymmetric synthesis aims to produce a specific stereoisomer, typically an enantiomer, in excess. As discussed in section 2.2.2, organocatalysis provides excellent enantioselective routes to chiral dihydronaphthalenes. acs.orgacs.org
Transition metal catalysis with chiral ligands is another cornerstone of asymmetric synthesis. Copper-catalyzed intramolecular reductive cyclizations have been shown to produce 1,2-dihydronaphthalene-1-ol derivatives with excellent enantio- and diastereoselectivity. acs.orgacs.orgnih.gov Similarly, chiral dirhodium catalysts are effective in controlling the stereochemistry of carbene transfer reactions. wikipedia.org For example, the enantioselective dearomative cyclopropanation of naphthalenes can construct tetracyclic compounds with three stereogenic centers, including two all-carbon quaternary centers, with high enantioselectivity. rsc.org
The absolute stereochemistry of metabolites produced from the enzymatic oxidation of dihydronaphthalene by naphthalene dioxygenase has also been determined, showcasing the high degree of stereospecificity achievable in biocatalytic systems. researchgate.netnih.gov These asymmetric methods provide access to enantiopure dihydronaphthalene building blocks, which are essential for synthesizing stereochemically defined target molecules like specific isomers of this compound. researchgate.net
The table below presents data from a representative asymmetric synthesis of dihydronaphthalene derivatives.
Table: Enantioselective Copper-Catalyzed Reductive Cyclization Source: Adapted from literature data on the synthesis of 1,2-dihydronaphthalene-1-ols. acs.org
| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| Benz-tethered 1,3-diene (phenyl ketone) | (R)-DTBM-SEGPHOS | 85 | 98 | >20:1 |
| Benz-tethered 1,3-diene (naphthyl ketone) | (R)-DTBM-SEGPHOS | 40 | 96 | 20:1 |
| Benz-tethered 1,3-diene (thienyl ketone) | (R)-DTBM-SEGPHOS | 75 | 98 | >20:1 |
Reactivity and Mechanistic Investigations of 1,2 Bis Diazo 1,2 Dihydronaphthalene
Photochemical Transformations and Photoinduced Reactivity
Photochemical Cycloadditions and Insertions
Further research and publication in the field of organic chemistry would be necessary to elucidate the chemical behavior of "1,2-Bis(diazo)-1,2-dihydronaphthalene" and provide the basis for a detailed discussion as requested.
Based on a comprehensive search of available scientific literature, there is insufficient specific information published on the compound “this compound” to generate a thorough and scientifically accurate article that strictly adheres to the requested outline.
The existing research literature extensively covers the reactivity of mono-diazo compounds and the general principles of transition-metal-catalyzed reactions involving diazo substrates. However, specific experimental studies, data, and mechanistic investigations concerning the photoreactivity, photochromic behavior, and specific catalytic reactions of this compound are not available.
Therefore, it is not possible to provide detailed research findings, data tables, or specific discussions for the following sections as requested:
Transition-Metal-Catalyzed Reactions
Characterization of Metal-Carbene Intermediates
Generating content for these sections without specific literature on the target compound would require speculation based on the behavior of other, unrelated molecules, which would violate the core requirements for scientific accuracy and a strict focus on "this compound."
Radical and Diradical Chemistry Derived from this compound
The decomposition of this compound is a potential route to highly reactive naphthalene-derived diradicals. The loss of two nitrogen molecules would generate a diradical intermediate, the chemistry of which is governed by its electronic structure, spin state, and the surrounding environment. While direct studies on this specific precursor are not extensively documented, the behavior of analogous naphthalene-based radical and diradical species provides a framework for understanding its potential reactivity.
Generation and Characterization of Naphthalene-Derived Diradicals
The generation of naphthalene-derived diradicals can be accomplished through various methods, including the thermal or photochemical decomposition of appropriate precursors. In a related context, the metalloradical activation of substituted o-styryl N-tosyl hydrazones serves as an effective protocol for generating intermediates that lead to the synthesis of 1,2-dihydronaphthalenes. nih.govresearchgate.net This process involves the in-situ formation of a diazo compound, which then reacts with a cobalt(II) catalyst to form a cobalt(III)-carbene radical intermediate. nih.gov
While this compound would be expected to form a diradical upon extrusion of dinitrogen, the characterization of such transient species is challenging due to their short lifetimes. ssrn.com Characterization often relies on trapping experiments or spectroscopic techniques capable of detecting highly reactive intermediates. For instance, in cobalt-catalyzed reactions, the involvement of carbon-centered radicals has been confirmed through trapping experiments using phenyl N-tert-butylnitrone (PBN). nih.gov
Electron Paramagnetic Resonance (EPR) Studies of Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the direct detection and characterization of radical and diradical species. For naphthalene-derived radicals, EPR can provide information about the electronic structure and the distribution of the unpaired electron density. In studies of cobalt-catalyzed 1,2-dihydronaphthalene (B1214177) synthesis, EPR spin-trapping experiments using PBN were crucial in confirming the radical nature of the catalytic reaction. researchgate.net The resulting EPR spectrum of the trapped carbon-centered radical displayed characteristic hyperfine interactions. nih.gov
In studies of stable, synthetically designed diradicals, variable-temperature EPR can reveal the presence of a thermally accessible triplet state. For some organic diradicals, an isotropic signal is observed at low temperatures, with side bands emerging at higher temperatures, indicative of a triplet state. nih.gov The analysis of these spectra can yield zero-field splitting parameters (|D| and |E|), which provide information about the distance and interaction between the two unpaired electrons. For example, a diradical composed of two benzotriazinyl radicals connected by a triptycene (B166850) skeleton exhibited a |Δm_s| = 1 signal and a |Δm_s| = 2 signal at half-field, with zero-field splitting parameters of |D| = 208 MHz and |E| = 0.0 MHz, indicating an axially symmetric spin nature. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| g-factor | (2.0047, 2.0033, 2.0041) | Indicates the magnetic moment of the unpaired electron. |
| |D| (Zero-Field Splitting) | 208 MHz | Relates to the through-space interaction between the two unpaired electrons. |
| |E| (Zero-Field Splitting) | 0.0 MHz | Indicates the axial symmetry of the spin distribution. |
Spin State Multiplicity and its Influence on Reaction Outcomes
Diradicals can exist in either a singlet state (spins paired, S=0) or a triplet state (spins parallel, S=1). The spin state multiplicity of the naphthalene-derived diradical generated from this compound would critically influence its reactivity and the final products. Localized singlet diradicals are known to be key intermediates in reactions involving homolytic bond cleavage and formation. ssrn.com
The energy gap between the singlet and triplet states (ΔE_ST) determines which state is more populated at a given temperature. A small energy gap can lead to the co-existence of both spin states at room temperature. nih.gov For example, a stable diradical connected by a rigid triptycene skeleton was found to have a singlet ground state with a thermally accessible triplet state just 3.0 kJ/mol higher in energy. nih.gov The spin state can dictate the reaction pathway. For instance, triplet carbenes, which are a type of diradical, typically undergo radical-type reactions such as hydrogen abstraction.
The reaction outcomes in the synthesis of 1,2-dihydronaphthalene derivatives have been shown to be influenced by factors that point towards different mechanistic pathways, which could be related to the spin state of the intermediates. For instance, changes in substituents on the precursor molecule can dramatically alter the isolated yields, suggesting a switch in the reaction mechanism, possibly between a radical rebound and a pathway involving ortho-quinodimethane (o-QDM) intermediates. nih.govresearchgate.net The formation of these different products could be influenced by the spin multiplicity of the diradical intermediate.
Computational Chemistry and Mechanistic Elucidation
Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the complex reaction mechanisms involving transient species like diradicals. These calculations provide insights into reaction pathways, intermediate structures, and the energetic landscapes that govern product formation.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates
DFT calculations have been successfully employed to model the reaction pathways in the cobalt-catalyzed synthesis of 1,2-dihydronaphthalene. nih.govnih.gov These studies have mapped out the catalytic cycle, starting from the coordination of the diazo compound to the cobalt(II) catalyst, followed by the loss of dinitrogen to form a cobalt(III)-carbene radical intermediate. nih.govnih.gov
The calculations show that the formation of the cobalt(III)-carbene radical intermediate is a low-barrier and exergonic process. nih.govnih.gov Subsequent steps, such as hydrogen atom transfer (HAT) from the allylic C-H bond to the carbene radical, and the final ring-closure via radical rebound, have also been modeled. nih.gov These computational studies have revealed that alternative pathways, such as those involving the formation of o-QDM intermediates, can be energetically competitive and even preferred depending on the substrate. researchgate.netnih.gov DFT calculations are also crucial for understanding the electronic structure of diradicals, helping to predict their ground spin state and the energy difference between the singlet and triplet states. nih.gov
Transition State Analysis and Energetic Landscapes
The analysis of transition states is a key component of computational mechanistic studies, as it allows for the determination of reaction barriers and rate-limiting steps. In the context of 1,2-dihydronaphthalene synthesis, DFT calculations have been used to locate the transition states for elementary steps such as dinitrogen loss and radical rebound. nih.gov
| Reaction Step/Intermediate | Relative Energy (kcal/mol) |
|---|---|
| Dinitrogen Loss Transition State (TS1) | +10.4 |
| Cobalt(III)-Carbene Radical Intermediate | - |
| Radical Rebound Transition State | +15.2 |
| o-QDM Formation Pathway Barrier | +14.9 |
Theoretical Predictions of Reactivity and Selectivity in Carbene and Diradical Processes
Theoretical and computational chemistry studies are crucial for elucidating the complex reaction mechanisms of highly reactive species such as carbenes and diradicals derived from this compound. However, a comprehensive search of the scientific literature reveals a notable absence of specific theoretical predictions concerning the reactivity and selectivity of the carbene and diradical processes originating from this particular compound.
While computational methods like Density Functional Theory (DFT) are widely applied to predict the behavior of related molecules, such as naphthoquinone-based scaffolds and other diazo compounds, specific data for this compound is not publicly available. General principles from theoretical studies on analogous systems can offer some insights. For instance, the photolysis of bis(diazo) compounds is known to proceed through the stepwise or concerted loss of nitrogen molecules to form carbene or diradical intermediates. The electronic state (singlet or triplet) of these intermediates dictates their subsequent reactivity, with singlet carbenes typically undergoing concerted reactions and triplet carbenes exhibiting diradical character.
In the absence of specific computational data for this compound, it is not possible to provide detailed research findings or data tables on predicted reaction pathways, activation energies, or the geometries of transition states and intermediates. Further theoretical investigations are required to model the decomposition of this compound and to predict the selectivity of its subsequent carbene and diradical reactions.
Spectroscopic Characterization and Structural Elucidation of 1,2 Bis Diazo 1,2 Dihydronaphthalene and Its Derivatives
Advanced Spectroscopic Techniques for Characterization
Spectroscopy is a cornerstone in the study of diazo compounds, offering non-destructive methods to probe their unique electronic and vibrational properties. Each technique provides a different piece of the structural puzzle, and together they allow for a comprehensive understanding of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of 1,2-bis(diazo)-1,2-dihydronaphthalene derivatives. By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, a complete structural assignment can be achieved.
Detailed ¹H and ¹³C NMR studies on the closely related mono-diazo derivative, 2-diazo-1,2-dihydronaphthalen-1-one, provide a foundational understanding. researchgate.net One- and two-dimensional NMR techniques, including COSY, NOESY, and HETCOR, have been used to completely assign the proton and carbon spectra of substituted dihydronaphthalenes. scholarsportal.info For instance, in 2-diazo-1,2-dihydronaphthalen-1-one, the proton signals of the naphthalene (B1677914) ring system are typically observed in the aromatic region of the ¹H NMR spectrum. The specific chemical shifts are influenced by the electronic effects of the diazo and keto groups.
¹³C NMR spectroscopy is particularly informative for identifying the carbon atoms directly bonded to the diazo group and the carbonyl carbon. The chemical shifts of these carbons are sensitive to the unique electronic environment created by these functional groups. The strong +M-effect (positive mesomeric effect) of substituents can significantly influence the ¹³C chemical shifts, similar to the effects of hydroxyl or methoxy (B1213986) groups. researchgate.net Advanced techniques like ¹³C{¹H} double resonance are employed to confirm assignments that might be uncertain from one-dimensional spectra alone. researchgate.net
Interactive Data Table: Representative NMR Data for Dihydronaphthalene Derivatives.
| Nucleus | Technique | Typical Chemical Shift Range (ppm) | Information Gained |
|---|---|---|---|
| ¹H | 1D NMR, COSY, NOESY | Aromatic Protons: 7.0 - 8.5 Aliphatic Protons: 2.0 - 3.0 | Proton environment, spin-spin coupling, through-space proximity of protons. |
| ¹³C | 1D NMR, HETCOR, HMBC | Aromatic Carbons: 110 - 150 Carbonyl Carbon: >180 Diazo Carbon: 60-90 | Carbon skeleton, identification of functional groups, long-range C-H correlations. |
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the characteristic vibrational modes of functional groups within a molecule. For this compound, these methods are crucial for confirming the presence and electronic nature of the diazo groups.
The most prominent feature in the IR spectrum of a diazoketone is the strong absorption band corresponding to the N≡N stretching vibration, which typically appears in the range of 2100-2200 cm⁻¹. This intense band is a definitive indicator of the diazo functionality. The position of this band can provide insight into the electronic structure, as it is influenced by conjugation with the adjacent carbonyl group and the aromatic system. escholarship.org
Another key vibrational mode is the C=O stretching of the ketone group, which is usually observed between 1600 and 1700 cm⁻¹. The frequency of this absorption is sensitive to the degree of electronic delocalization between the carbonyl and diazo groups. Resonance structures that impart more single-bond character to the C=O bond will result in a lower stretching frequency. escholarship.org
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy. currentseparations.com The symmetric stretching vibrations of the diazo and other non-polar bonds can be more readily observed in the Raman spectrum. For a polyatomic, non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. libretexts.orglibretexts.org Analysis of these modes can provide a detailed picture of the molecular vibrations.
Interactive Data Table: Characteristic Vibrational Frequencies for Diazoketones.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance |
|---|---|---|---|
| N≡N Stretch (Diazo) | 2100 - 2200 | IR, Raman | Confirms presence of the diazo group. |
| C=O Stretch (Ketone) | 1600 - 1700 | IR, Raman | Indicates the electronic environment of the carbonyl group. |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Characteristic of the naphthalene ring system. |
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly valuable for studying conjugated systems like this compound and for investigating their photochemical reactivity.
The UV-Vis spectrum of the related 2-diazo-1(2H)-naphthalenone shows several absorption bands. nist.gov These bands correspond to π → π* transitions within the aromatic naphthalene system and n → π* transitions associated with the carbonyl and diazo chromophores. The position and intensity of these absorption maxima are sensitive to the extent of conjugation and the solvent environment. nih.gov
The study of the UV-Vis spectrum is fundamental to understanding the photoreactivity of these compounds. Upon absorption of UV light, the molecule is promoted to an excited electronic state, which can then undergo various chemical transformations, such as the loss of nitrogen gas (N₂) to form a highly reactive carbene intermediate. This photoreactivity is the basis for the use of related diazonaphthoquinones in photoresist technology. The efficiency and outcome of these photochemical reactions are directly related to the nature of the electronic transitions observed in the UV-Vis spectrum.
Interactive Data Table: Typical UV-Vis Absorption Maxima for Diazo-naphthalenones.
| Wavelength Range (nm) | Type of Transition | Associated Chromophore |
|---|---|---|
| 200 - 300 | π → π | Aromatic Naphthalene Ring |
| 300 - 400 | π → π / n → π | Conjugated Diazo-Keto System |
| > 400 | n → π | Diazo Group |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its elemental composition. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern observed upon ionization provides a "fingerprint" of the molecule's structure. For diazoketones, a characteristic fragmentation pathway is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. This would result in a significant peak at M-28. Subsequent fragmentation would likely involve the loss of carbon monoxide (CO) from the ketene (B1206846) intermediate, leading to a peak at M-28-28. Other common fragmentation patterns for aromatic ketones include cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgchemguide.co.ukmiamioh.edu The stability of the resulting fragments, such as the formation of stable carbocations, often dictates the most prominent peaks in the spectrum. chemguide.co.ukwhitman.edu
Interactive Data Table: Expected Fragmentation in the Mass Spectrum of a Diazonaphthalenone.
| Fragment Lost | Mass Difference (amu) | Resulting m/z | Significance |
|---|---|---|---|
| N₂ | 28 | M - 28 | Characteristic of diazo compounds. |
| CO | 28 | (Fragment) - 28 | Indicates presence of a carbonyl group. |
| N₂, CO | 56 | M - 56 | Sequential loss from a diazoketone. |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, offering a definitive picture of the molecule's structure in the solid state.
The crystal structure of the related compound 1-diazo-1H-naphthalen-2-one has been determined, revealing key structural features. nih.gov The molecule is nearly planar, and the CN₂ moiety is almost linear, with a C—N—N angle of 175.50 (14)°. nih.gov The measured bond lengths provide insight into the electronic delocalization within the molecule. For example, the N1—N2 bond length of 1.1210 (19) Å and the C1—N1 bond length of 1.3355 (19) Å, along with a keto C=O bond length of 1.2474 (19) Å, suggest that the diazoketone resonance form is the major contributor to the ground state structure in the solid state, rather than the diazonium naphtholate form. nih.gov
In the crystal lattice, molecules can be linked by intermolecular interactions such as C—H···O hydrogen bonds and π–π stacking interactions between the aromatic rings. nih.gov These interactions govern the packing of the molecules in the crystal.
Interactive Data Table: Key Crystallographic Data for 1-Diazonaphthalen-2(1H)-one. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₆N₂O |
| Crystal System | Orthorhombic |
| C—N—N Angle (°) | 175.50 (14) |
| N1—N2 Bond Length (Å) | 1.1210 (19) |
| C1—N1 Bond Length (Å) | 1.3355 (19) |
| C=O Bond Length (Å) | 1.2474 (19) |
Advanced Applications of 1,2 Bis Diazo 1,2 Dihydronaphthalene in Organic Synthesis
A Putative Versatile Building Block for Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Ring Systems
The inherent structure of 1,2-bis(diazo)-1,2-dihydronaphthalene suggests its potential as a valuable precursor for the synthesis of complex aromatic structures. The two diazo groups, upon extrusion of nitrogen gas, would generate highly reactive intermediates capable of forming new carbon-carbon bonds, thereby enabling the construction of larger, more intricate molecular architectures.
Synthesis of Substituted Naphthalenes and Related Structures
The generation of a dicarbene or related reactive species from this compound could, in principle, be harnessed for the synthesis of substituted naphthalenes. Intramolecular reactions of these intermediates could lead to ring-rearrangement products, while intermolecular reactions with suitable trapping agents could introduce new substituents onto the naphthalene (B1677914) core. However, specific examples of such transformations originating from this particular bis(diazo) compound are not prominently described in the literature.
Construction of Novel Carbocyclic and Heterocyclic Frameworks
Bis(diazo) compounds are known to participate in cascade reactions to form polycyclic systems. The reactive intermediates generated from this compound could potentially undergo intramolecular cyclization reactions to form novel fused carbocyclic rings. Furthermore, trapping of these intermediates by heteroatomic species could pave the way for the synthesis of unique heterocyclic frameworks fused to the naphthalene system. Research in the broader field of bis(diazo) chemistry supports the feasibility of such synthetic strategies.
A Potential Precursor for Reactive Intermediates in Complex Molecule Synthesis
Diazo compounds are renowned precursors to carbenes, which are highly reactive species with broad applications in organic synthesis. The presence of two diazo groups in this compound suggests its role as a source of even more complex reactive intermediates.
Generation of Highly Reactive Carbenes for Diverse Transformations
Upon thermal or photochemical activation, this compound would be expected to eliminate two molecules of nitrogen gas to generate a highly reactive naphthalene-based bis(carbene) or a related diradical species. The generation of carbenes from various diazo compounds is a well-established method in organic synthesis. These carbenes can undergo a variety of transformations, including cyclopropanations, C-H insertions, and ylide formations, making them powerful tools for the construction of complex molecular architectures. While the specific reactivity of the bis(carbene) derived from this compound is not detailed in the available literature, the general principles of carbene chemistry provide a framework for predicting its synthetic utility.
Table 1: Potential Reactions of Carbenes Generated from Diazo Compounds
| Reaction Type | Description |
| Cyclopropanation | Addition of the carbene to an alkene to form a cyclopropane (B1198618) ring. |
| C-H Insertion | Insertion of the carbene into a carbon-hydrogen bond. |
| Ylide Formation | Reaction of the carbene with a heteroatom-containing compound to form a ylide. |
| Wolff Rearrangement | Rearrangement of an α-diazoketone to a ketene (B1206846). |
A Prospective Role in the Development of Photoresponsive Materials
The photochemistry of diazo compounds is a rich area of study. The absorption of light by this compound would likely trigger the extrusion of nitrogen and the formation of the aforementioned reactive intermediates. This photochemical transformation could potentially be exploited in the design of photoresponsive materials. For instance, incorporating this molecule into a polymer backbone could lead to materials that change their properties, such as solubility or morphology, upon irradiation. While the direct application of this specific compound in photoresponsive materials is not well-documented, the fundamental photochemical reactivity of diazo compounds suggests this as a plausible area of investigation.
Exploration as a Component in Catalyst Design and Ligand Development
The naphthalene scaffold is a common feature in various ligands used in coordination chemistry and catalysis. While there is no direct evidence of this compound being used as a precursor for catalyst or ligand synthesis, its reactive nature opens up possibilities. The diazo groups could potentially be transformed into other functional groups suitable for metal coordination. For example, conversion of the diazo groups to nitrogen-containing heterocycles could yield novel chelating ligands. The rigid naphthalene backbone could provide a well-defined geometry for the resulting metal complexes, which is often crucial for catalytic activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
